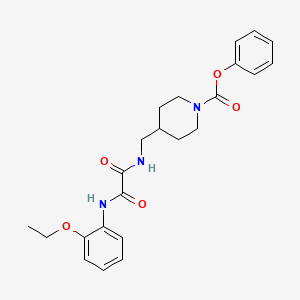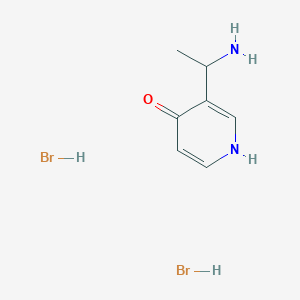
Phenyl 4-((2-((2-ethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Phenyl 4-((2-((2-ethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of an amide linkage and an ethoxyphenyl group suggests potential for interactions with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of related piperidine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of related piperidine compounds . Additionally, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines described in another study involves the use of a methoxyacetamide pharmacophore, which is relevant to the ethoxyphenyl group in the target compound . The asymmetric synthesis of piperidines from serine also provides a method for introducing substituents alpha to the nitrogen, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The study on the synthesis and characterization of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile provides insights into the structural confirmation using techniques such as NMR, MS, and X-ray single crystal diffraction . These techniques could similarly be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and function. The synthesis of N-substituted derivatives of piperidine compounds involves a series of steps that could be relevant for functionalizing the compound . Moreover, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their subsequent biological evaluations provide insights into the types of chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the papers provided do not directly discuss these properties for the specific compound, the synthesis and pharmacological evaluation of related compounds provide a basis for predicting the properties of "this compound" . The short duration of action observed in some piperidine analogs suggests that the compound may also exhibit rapid pharmacokinetics .
Applications De Recherche Scientifique
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization
This compound has been implicated in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, indicating its utility in medicinal chemistry synthesis, particularly as a precursor in the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Synthetic Analgesics Development
Research into the synthesis of various 4-arylamino-4-piperdinecarboxylic acids, from which this compound could theoretically be derived, has demonstrated its relevance in the creation of potent analgesics. These studies offer insights into the design of new analgesic drugs with potentially high efficacy (Van Daele et al., 1976).
Synthesis of Benzofuro[3,2‐d]pyrimidines
The compound's derivatives have been explored for their antibacterial and antifungal properties, demonstrating its potential in the development of new antimicrobial agents (Bodke & Sangapure, 2003).
Development of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives
Derivatives of this compound have shown antimicrobial activity, highlighting its role in synthesizing compounds with potential applications in treating infections (Faty, Hussein, & Youssef, 2010).
Synthesis and Pharmacological Evaluation of Piperidine Analgesics
This compound's framework has been utilized in the development of 3-methyl-4-(N-phenyl amido)piperidines, showcasing its significance in synthesizing compounds with notable analgesic activity and short duration of action, potentially useful for outpatient surgical procedures (Lalinde et al., 1990).
Propriétés
IUPAC Name |
phenyl 4-[[[2-(2-ethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-2-30-20-11-7-6-10-19(20)25-22(28)21(27)24-16-17-12-14-26(15-13-17)23(29)31-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIMZJQCXLPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)




![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)
![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)